4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Description
4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C10H8F3N3OS and its molecular weight is 275.25. The purity is usually 95%.
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Biological Activity
The compound 4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one , also referred to by its CAS number 240115-98-4 , is a member of the pyrazole class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H8F3N3OS
- Molecular Weight : 275.25 g/mol
- Density : 1.55 g/cm³ (predicted)
- pKa : 9.20 (predicted)
1. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thienopyrazole derivatives. For instance, a study demonstrated that these compounds could mitigate oxidative stress in erythrocytes of fish exposed to toxic substances like 4-nonylphenol. The results indicated a significant reduction in altered erythrocyte morphology when treated with thienopyrazole compounds compared to control groups, suggesting their potential as protective agents against oxidative damage .
Treatment Group | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonylphenol | 40.3 ± 4.87 |
Thienopyrazole (7a) | 12 ± 1.03 |
Thienopyrazole (7b) | 0.6 ± 0.16 |
Thienopyrazole (7e) | 28.3 ± 2.04 |
Thienopyrazole (7f) | 3.7 ± 0.37 |
2. Antimicrobial Activity
Thienopyrazoles have shown promising antimicrobial properties against various pathogens. In vitro studies indicated that these compounds exhibited significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
3. Anti-inflammatory Activity
The anti-inflammatory potential of thienopyrazole derivatives has been investigated in several models of inflammation. One study reported that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting their utility in treating inflammatory diseases .
4. Anticancer Activity
Pyrazole derivatives, including the compound , have been evaluated for their anticancer properties. Research indicates that they may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . Notably, some thienopyrazoles have been identified as selective inhibitors of aurora kinases, which are critical for cell division and are often overexpressed in cancer cells .
Case Studies
Several case studies have documented the efficacy of thienopyrazoles in preclinical settings:
- Case Study 1 : A study on the effects of thienopyrazole derivatives on Clarias gariepinus revealed that these compounds significantly reduced oxidative stress markers and improved overall health metrics in fish exposed to environmental toxins.
- Case Study 2 : In a cancer model using human breast cancer cells (MCF-7), treatment with a specific thienopyrazole derivative resulted in a dose-dependent decrease in cell viability, indicating potential for further development as an anticancer agent.
Properties
IUPAC Name |
4-(thiophen-2-ylmethyliminomethyl)-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3OS/c11-10(12,13)8-7(9(17)16-15-8)5-14-4-6-2-1-3-18-6/h1-3,5H,4H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEYRWUHDBSRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN=CC2=C(NNC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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